molecular formula C7H7N3O B15245847 6-(Prop-2-yn-1-ylamino)pyrimidin-2(1H)-one

6-(Prop-2-yn-1-ylamino)pyrimidin-2(1H)-one

Cat. No.: B15245847
M. Wt: 149.15 g/mol
InChI Key: ZOVHNHANQHTJOH-UHFFFAOYSA-N
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Description

6-(Prop-2-yn-1-ylamino)pyrimidin-2(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a prop-2-yn-1-ylamino group at the 6-position and a keto group at the 2-position. This compound is of interest due to its potential pharmacological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Prop-2-yn-1-ylamino)pyrimidin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.

    Alkylation: The pyrimidine derivative is subjected to alkylation with propargylamine under basic conditions to introduce the prop-2-yn-1-ylamino group.

    Cyclization: The intermediate undergoes cyclization to form the pyrimidin-2(1H)-one core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-(Prop-2-yn-1-ylamino)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the keto group to an alcohol.

    Substitution: The amino group can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or acyl groups.

Scientific Research Applications

6-(Prop-2-yn-1-ylamino)pyrimidin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Prop-2-yn-1-ylamino)pyrimidin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Prop-2-yn-1-ylamino)pyrimidin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its prop-2-yn-1-ylamino group allows for unique interactions with molecular targets, differentiating it from other pyrimidine derivatives.

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

6-(prop-2-ynylamino)-1H-pyrimidin-2-one

InChI

InChI=1S/C7H7N3O/c1-2-4-8-6-3-5-9-7(11)10-6/h1,3,5H,4H2,(H2,8,9,10,11)

InChI Key

ZOVHNHANQHTJOH-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1=CC=NC(=O)N1

Origin of Product

United States

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